molecular formula C16H17O3P B188102 Ethyl (diphenylphosphoryl)acetate CAS No. 6361-05-3

Ethyl (diphenylphosphoryl)acetate

Cat. No. B188102
CAS RN: 6361-05-3
M. Wt: 288.28 g/mol
InChI Key: WYOVIIWQEUXLET-UHFFFAOYSA-N
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Description

Ethyl (diphenylphosphoryl)acetate is a chemical compound with the molecular formula C16H17O3P . It has an average mass of 288.278 Da and a monoisotopic mass of 288.091522 Da .


Molecular Structure Analysis

The molecular structure of Ethyl (diphenylphosphoryl)acetate consists of 16 carbon atoms, 17 hydrogen atoms, 3 oxygen atoms, and 1 phosphorus atom .

Scientific Research Applications

1. Conformational Analysis and Chemical Properties

Ethyl (diphenylphosphoryl)acetate has been studied for its conformational properties and chemical behavior. For example, Kuznetsova et al. (2021) conducted experimental and theoretical conformational analysis on derivatives of diphenylphosphorylacetic acid, highlighting the importance of conformational equilibria and intramolecular interactions in determining the chemical behavior of such compounds (Kuznetsova et al., 2021).

2. Synthesis and Chemical Reactions

The synthesis of unsymmetrical phosphorus-containing macrocycles involving bisphosphorylation of specific compounds in ethyl acetate has been researched. Blokhin et al. (2009) described the synthesis of these macrocycles, which are essential in various chemical reactions and potential applications in material science and biology (Blokhin et al., 2009).

3. Antioxidant Properties

Research into the antioxidant properties of various compounds has included the use of ethyl (diphenylphosphoryl)acetate. Studies like those conducted by Zhang et al. (2009) on walnut kernels have shown that derivatives of ethyl acetate possess significant antioxidant activities, which is vital for food chemistry and potentially for pharmaceutical applications (Zhang et al., 2009).

4. Biotechnological Production

The biotechnological production of ethyl acetate, involving the use of microorganisms and enzymatic processes, is another area of research. Zhang et al. (2020) discussed the microbial conversion of biomass-derived sugars into ethyl acetate as a sustainable alternative to traditional methods (Zhang et al., 2020).

5. Engineering Enzymes for Production

The engineering of enzymes like Eat1 for enhanced ethyl acetate production in microorganisms like Escherichia coli is a significant research area. Kruis et al. (2020) explored the genetic engineering of this enzyme for efficient ethyl acetate production, which is relevant for industrial applications (Kruis et al., 2020).

Safety And Hazards

The safety data sheet for Ethyl acetate, a related compound, indicates that it is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . Similar precautions may apply to Ethyl (diphenylphosphoryl)acetate, but specific safety data should be consulted.

properties

IUPAC Name

ethyl 2-diphenylphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17O3P/c1-2-19-16(17)13-20(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOVIIWQEUXLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355341
Record name ethyl (diphenylphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (diphenylphosphoryl)acetate

CAS RN

6361-05-3
Record name ethyl (diphenylphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
OI Artyushin, EV Sharova, IL Odinets… - Russian chemical …, 2004 - Springer
… Thus, we demonstrated that ethyl diphenylphosphoryl acetate can be easily and efficiently converted into the corresponding secondary amides by amidation with pri mary aliphatic …
Number of citations: 16 link.springer.com
N Renard, E Brenner, D Matt… - European Journal of …, 2019 - Wiley Online Library
Synthetic, structural and computational studies have been performed to investigate ligand interchange in the fluxional chelate complex [RhCl 3 {Ph 2 P A CH 2 C(O A )OEt‐κ 2 PO A }{Ph …
IL Odinets, OI Artyushin, SV Lenevich, GV Bodrin… - Russian chemical …, 2004 - Springer
C-Alkylation of phosphorus-substituted CH acids with various substituted (bromomethyl)arenes under phase transfer catalysis conditions (K 2 CO 3 /MeCN) proceeds with high …
Number of citations: 2 link.springer.com
IL Odinets, EV Sharova, OI Artyshin, KA Lyssenko…
Number of citations: 0

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